Esculentin-2CHa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC |
Origin of Product |
United States |
Origin and Isolation Methodology
Identification from Lithobates chiricahuensis (Chiricahua Leopard Frog) Skin Secretions
Esculentin-2CHa was first identified and isolated from the skin secretions of the Chiricahua leopard frog, Lithobates chiricahuensis, a species belonging to the Ranidae family. plos.orgscienceopen.com The secretions, which contain a complex mixture of bioactive peptides, are typically collected after stimulating the frog's skin, often with norepinephrine, to induce the release of the contents from granular glands. plos.orgscienceopen.com These glands in amphibian skin store a variety of peptides that serve as a first line of defense against pathogens and predators. nih.gov The primary amino acid sequence of this compound was determined to be GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC. plos.orgscienceopen.comnih.gov
Amphibian skin is a significant source of bioactive compounds, and frogs from the Ranidae family, or "true frogs," are recognized as a particularly rich source of antimicrobial peptides, including hundreds of variants. wikipedia.org this compound is one of many such peptides that have been discovered from these natural secretions. wikipedia.orgnih.gov
Peptidomic Analysis and Isolation Techniques from Biological Sources
The isolation and characterization of this compound from its natural source employ a standard peptidomic workflow. researchgate.net This process begins with the crude skin secretion collected from the amphibian.
The initial step involves separating the complex mixture of peptides. A common and effective method for this is reverse-phase high-performance liquid chromatography (RP-HPLC). e-fas.orgmdpi.com This technique separates peptides based on their hydrophobicity, allowing for the purification of individual compounds from the mixture. mdpi.com
Once the peptide is isolated, its structure is characterized. Mass spectrometry is a key analytical tool used to determine the precise molecular weight and amino acid sequence of the peptide. mdpi.com This combination of chromatography for separation and mass spectrometry for identification is a fundamental approach in the field of peptidomics for discovering and characterizing novel peptides from natural sources. researchgate.nete-fas.org
Characterization of Peptide Variants from Discrete Amphibian Populations
The esculentin (B142307) family of peptides, particularly Esculentin-2, exhibits considerable variation in its amino acid sequence across different frog species. nih.gov The primary structure of Esculentin-2 is generally poorly conserved between species, leading to the discovery of numerous natural variants. nih.gov This evolutionary pressure has resulted in a diversity of peptides, though certain characteristics, such as the hydrophobic nature of the N-terminal sequence, are often maintained. nih.gov
This diversity is exemplified by the identification of novel Esculentin-2 peptides in different, geographically distinct frog populations. For instance, a study of the skin secretions of a frog species endemic to the Western Ghats in India led to the identification of two new variants, named Esculentin-2 HYba1 and Esculentin-2 HYba2. nih.gov While these are from a different species (Hydrophylax bahuvistara), their discovery highlights the principle of peptide variation within the Esculentin-2 family in discrete amphibian populations. nih.gov Such natural analogues demonstrate how amino acid substitutions contribute to a wide array of similar but distinct peptides.
Below is a table showcasing the primary structure of the original this compound and a selected synthetic analogue studied for its biological activity.
| Peptide Name | Amino Acid Sequence | Origin/Type |
|---|---|---|
| This compound | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC | Natural peptide from Lithobates chiricahuensis plos.org |
| [L28K]this compound | GFSSIFRGVAKFASKGLGKDLAKLGVDKVACKISKQC | Synthetic Analogue uel.ac.uk |
Structural Characterization and Analysis
Primary Amino Acid Sequence Elucidation
Esculentin-2CHa is a 37-amino acid peptide. frontiersin.orgwikipedia.org The primary sequence is composed of a variety of amino acids, including aliphatic, hydrophobic, aromatic, and charged residues. wikipedia.org Specifically, it contains hydrophobic amino acids like Alanine and Leucine (B10760876), the aromatic and hydrophobic Phenylalanine, positively charged Arginine and Lysine (B10760008), and the negatively charged Aspartic acid. wikipedia.org The sequence also includes polar, uncharged residues such as Serine, Cysteine, and Glutamine. wikipedia.org
The elucidated primary amino acid sequence of this compound is: GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC nih.govnih.govresearchgate.net
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Properties |
|---|---|---|---|
| 1-37 | Gly-Phe-Ser-Ser-Ile-Phe-Arg-Gly-Val-Ala-Lys-Phe-Ala-Ser-Lys-Gly-Leu-Gly-Lys-Asp-Leu-Ala-Lys-Leu-Gly-Val-Asp-Leu-Val-Ala-Cys-Lys-Ile-Ser-Lys-Gln-Cys | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC | A mix of hydrophobic, polar, and charged residues |
Secondary and Tertiary Structural Features
This compound is predominantly α-helical in structure, particularly in a membrane-like environment. frontiersin.orgnih.govplos.org This α-helical conformation is considered a probable structure based on the helix/coil transition theory and is most prominent in the central to C-terminal region of the peptide, specifically residues 17-33. nih.govwikipedia.orgplos.org The peptide's ability to adopt this amphipathic α-helical conformation is a common feature among many frog skin host-defense peptides. nih.govplos.org
The tertiary structure of this compound is characterized by its α-helical nature and is stabilized by a disulfide bridge. frontiersin.org
Structural Domains and Functional Relevance
This compound possesses distinct structural domains that are critical to its biological functions.
C-terminal Cyclic Domain (CKISKQC): This domain is formed by a disulfide bond between the cysteine residues at positions 31 and 37. nih.govmdpi.com The removal of this cyclic domain and the substitution of the cysteine residues with serine lead to a considerable decrease in cytotoxicity against various microorganisms and mammalian cells. nih.govmdpi.com Interestingly, while this domain is crucial for antimicrobial activity, its deletion does not significantly affect the peptide's insulin-releasing activity. mdpi.comsemanticscholar.org The truncated version, this compound(1-30), can efficiently enter BRIN-BD11 cells and stimulate insulin (B600854) release without causing membrane disruption, suggesting a cell-penetrating peptide-like property. mdpi.comsemanticscholar.org
Physicochemical Properties Influencing Bioactivity
Several physicochemical properties of this compound are fundamental to its biological activity. These include its cationicity, hydrophobicity, and amphipathicity. nih.govmdpi.commdpi.com
Cationicity: this compound is a cationic peptide with a net positive charge of +5 at a pH of 7. frontiersin.orgnih.gov This positive charge is crucial for its initial interaction with the negatively charged components of microbial cell membranes. mdpi.com Increasing the cationicity through amino acid substitutions, such as replacing Aspartic acid with Lysine, can enhance its antimicrobial effects. mdpi.com However, this modification can also lead to an increase in hemolytic activity. mdpi.com For instance, the [D20K, D27K] analog showed a modest increase in potency against microorganisms but a marked increase in cytotoxicity against erythrocytes and A549 cells. nih.gov
Hydrophobicity: The presence of hydrophobic residues is a key feature of this compound. wikipedia.org The hydrophobic N-terminal hexapeptide is particularly important for its bioactivity. nih.gov The balance between hydrophobicity and cationicity is critical for the peptide's function and selectivity.
Amphipathicity: The α-helical structure of this compound is amphipathic, meaning it has both hydrophobic and hydrophilic faces. nih.govplos.orgmdpi.com This property allows the peptide to interact with and insert into the lipid bilayers of cell membranes, which is a key step in its mechanism of action. mdpi.com
| Property | Value/Description | Functional Relevance |
|---|---|---|
| Net Charge (at pH 7) | +5 | Crucial for interaction with negatively charged microbial membranes. nih.govmdpi.com |
| Isoelectric Point (pI) | 10.82 | Indicates a basic character, contributing to its positive charge at physiological pH. nih.gov |
| Hydrophobicity | Characterized by hydrophobic residues, especially in the N-terminal domain. wikipedia.orgnih.gov | Important for membrane interaction and insertion. nih.gov |
| Amphipathicity | The α-helical structure has distinct hydrophobic and hydrophilic faces. nih.govmdpi.com | Facilitates membrane permeabilization. mdpi.com |
Chemical Synthesis and Analog Design Strategies
Solid-Phase Peptide Synthesis Techniques for Esculentin-2CHa and Analogs
The primary method for producing this compound and its various analogs is solid-phase peptide synthesis (SPPS). bioscientifica.comnih.gov This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. SPPS is a well-established and efficient method for generating peptides, including modified versions with unnatural amino acids or other chemical alterations. frontiersin.org Analogs of this compound, such as truncated forms and those with specific amino acid substitutions, are readily synthesized using this approach. bioscientifica.comresearchgate.net For instance, the synthesis of this compound(1-30) and its derivatives has been successfully accomplished using SPPS, enabling detailed investigation into their structure-activity relationships. bioscientifica.commdpi.com
Rational Design of Substituted Analogs
To overcome limitations of the native peptide, such as susceptibility to enzymatic degradation, and to enhance its bioactivity, researchers have employed rational design strategies to create substituted analogs.
D-Amino Acid Substitutions for Enhanced Stability and Activity
A key strategy to improve the stability of peptides is the substitution of naturally occurring L-amino acids with their D-isomers. nih.govmdpi.com This modification renders the peptide less recognizable to proteases, thereby increasing its half-life in biological systems. nih.gov In the case of this compound(1-30), the substitution of L-amino acids with D-amino acids at specific positions has been shown to confer resistance to degradation by plasma enzymes. bioscientifica.comresearchgate.netnih.gov
A notable example is the analog [D-Arg⁷, D-Lys¹⁵, D-Lys²³]-esculentin-2CHa(1-30), which was designed for enhanced plasma enzyme resistance while maintaining its biological activity. bioscientifica.comresearchgate.netnih.gov Studies have demonstrated that D-amino acid substitutions at positions 7 (Arginine), 15 (Lysine), and 23 (Lysine) of the truncated this compound(1-30) analog resulted in preserved insulin-releasing activity and conveyed resistance to plasma enzyme degradation. bioscientifica.comresearchgate.netnih.gov This increased stability consequently leads to improved glucose-lowering properties compared to the unsubstituted peptide. researchgate.net Research has confirmed that partial D-amino acid substitution is a valuable technique for improving the in vivo activity of antimicrobial peptides. nih.gov
| Analog | Modification | Observed Effect |
| [D-Arg⁷, D-Lys¹⁵, D-Lys²³]-esculentin-2CHa(1-30) | Substitution of L-amino acids with D-isomers at positions 7, 15, and 23 | Increased resistance to plasma enzyme degradation and preserved insulin-releasing activity. bioscientifica.comresearchgate.netnih.gov |
Amino Acid Substitutions for Increased Cationicity (e.g., Lysine (B10760008) and Arginine substitutions)
Increasing the net positive charge (cationicity) of a peptide can enhance its interaction with negatively charged cell membranes, which is often a crucial step for its biological function. nih.govresearchgate.net This is typically achieved by substituting neutral or acidic amino acids with basic residues like lysine (Lys) or arginine (Arg).
For this compound, increasing its cationicity through lysine substitutions has been shown to enhance its bioactivities. nih.govresearchgate.net For example, the analog [L28K]this compound, which has a higher net positive charge, demonstrated enhanced glucose tolerance and insulin (B600854) secretion in high-fat diet-fed mice. nih.govresearchgate.netresearchgate.net This improvement is thought to be due to increased cellular uptake of the more cationic peptide. researchgate.netresearchgate.net Similarly, substituting the acidic residues Aspartic acid (Asp) at positions 20 and 27 with lysine ([D20K, D27K]this compound) resulted in a modest increase in antimicrobial potency. nih.govscienceopen.com However, this particular modification also led to a significant increase in toxicity to human red blood cells. nih.gov Other substitutions, such as [L21K], [L24K], and [C31K], have also been investigated to modulate the peptide's activity. plos.org
| Analog | Modification | Observed Effect |
| [L28K]this compound | Lysine substitution at position 28 | Enhanced glucose tolerance and insulin secretion. nih.govresearchgate.netresearchgate.net |
| [D20K, D27K]this compound | Lysine substitutions at positions 20 and 27 | Modestly increased antimicrobial potency but also markedly increased hemolytic activity. nih.govscienceopen.com |
| [L21K], [L24K], [C31K] analogs | Lysine substitutions at various positions | Varied effects on insulinotropic potency and efficacy. plos.org |
Truncated Peptide Analogs and Their Functional Implications (e.g., this compound(1-30))
Truncation, the removal of amino acid residues from the N- or C-terminus of a peptide, is another strategy to create analogs with potentially improved properties. The truncated analog this compound(1-30) is a prime example, created by removing the C-terminal cyclic domain (CKISKQC) of the full-length peptide. nih.govmdpi.comnih.gov
Interestingly, the removal of this cyclic domain, while decreasing antimicrobial potency, did not abolish the insulin-releasing activity of the peptide. bioscientifica.comnih.govmdpi.com This finding was significant as it allowed for further development of the more easily synthesized linear peptide, this compound(1-30), for its metabolic effects. bioscientifica.comresearchgate.net This truncated peptide has been shown to effectively internalize into pancreatic beta cells without causing membrane disruption and to stimulate insulin release. nih.govmdpi.com This suggests that this compound(1-30) may possess cell-penetrating peptide (CPP)-like properties. nih.govmdpi.com Further studies on this compound(1-30) and its own analogs have demonstrated their potential for improving blood glucose control. researchgate.net
| Analog | Modification | Functional Implication |
| This compound(1-30) | Deletion of the C-terminal cyclic domain (CKISKQC) | Loss of antimicrobial activity but retention of insulin-releasing activity. bioscientifica.comnih.govmdpi.com |
Lipid Conjugation for Modulating Bioactivity and Pharmacokinetics (e.g., octanoate (B1194180) attachment)
Lipid conjugation, the attachment of a fatty acid to a peptide, is a strategy employed to improve a peptide's pharmacokinetic profile. This modification can enhance binding to albumin in the blood, thereby extending the peptide's circulation time and protecting it from rapid clearance and degradation.
For this compound analogs, the attachment of an octanoate (a C8 fatty acid) to a lysine residue has been investigated. nih.govresearchgate.net Specifically, the analogs [Lys¹⁵-octanoate]-esculentin-2CHa(1-30) and [Lys²³-octanoate]-esculentin-2CHa(1-30) were synthesized. nih.gov These lipidated analogs showed slightly improved stability in mouse plasma compared to the non-lipidated this compound(1-30). nih.gov Furthermore, the attachment of an octanoate to the lysine at position 15 markedly increased insulin release from BRIN-BD11 cells. bioscientifica.com Chronic administration of [Lys¹⁵-octanoate]-esculentin-2CHa(1-30) in mice resulted in a significant lowering of blood glucose levels. nih.gov
| Analog | Modification | Observed Effect |
| [Lys¹⁵-octanoate]-esculentin-2CHa(1-30) | Attachment of an octanoate to Lysine at position 15 | Slightly improved plasma stability and markedly increased insulin release. bioscientifica.comnih.gov |
| [Lys²³-octanoate]-esculentin-2CHa(1-30) | Attachment of an octanoate to Lysine at position 23 | Slightly improved plasma stability. nih.gov |
Genetic Engineering of Fusion Proteins for Extended Bioavailability (e.g., Albumin-Binding Domain fusion)
A more advanced strategy to extend the half-life of therapeutic peptides is to genetically fuse them to a larger protein or a domain that binds to a long-lived plasma protein like albumin. mdpi.com This approach leverages the natural recycling mechanism of albumin to prolong the bioavailability of the fused peptide. mdpi.com
To address the short plasma residence time of this compound(1-30), a long-acting version was engineered by genetically fusing it to an albumin-binding domain (ABD). dovepress.comnih.govnih.gov In one study, a fusion protein consisting of a tandem repeat of three this compound(1-30) units (3xESC) and an ABD was created. nih.gov This fusion protein, termed ESC-ABD, demonstrated a significantly extended plasma half-life of 12 hours after intravenous administration. researchgate.net More recently, a fusion protein of tandem trimeric this compound with an ABD and a SUMO fusion partner (SUMO-3xESC-ABD) was produced in E. coli. nih.gov This construct showed a dramatically longer estimated plasma half-life, 427-fold greater than that of the parent peptide. nih.gov These genetically engineered fusion proteins represent a promising avenue for developing this compound-based therapeutics with improved pharmacokinetic profiles. dovepress.comnih.gov
| Fusion Protein | Design | Outcome |
| ESC-ABD | Tandem repeat of three this compound(1-30) units fused to an albumin-binding domain. | Extended plasma half-life to 12 hours. researchgate.net |
| SUMO-3xESC-ABD | Tandem trimeric this compound fused to an albumin-binding domain and a SUMO partner. | Estimated plasma half-life extended by 427-fold compared to the peptide alone. nih.gov |
Biological Activities and Preclinical Investigations
Antimicrobial Activity
Esculentin-2CHa exhibits a broad spectrum of antimicrobial activity, demonstrating inhibitory effects against various pathogenic microorganisms, including multidrug-resistant bacterial strains and fungi. nih.govplos.orgfrontiersin.org
Preclinical studies have confirmed that this compound possesses potent growth-inhibitory activity against both Gram-negative and Gram-positive bacteria. nih.govplos.org Its efficacy has been particularly noted against clinically relevant, multidrug-resistant strains.
The peptide has demonstrated significant activity against the following bacteria:
Escherichia coli : A reference strain of this Gram-negative bacterium has been shown to be susceptible to the growth-inhibitory effects of this compound. wikipedia.org
Acinetobacter baumannii : Potent activity has been observed against clinical isolates of multidrug-resistant A. baumannii. nih.govplos.orgnih.gov
Stenotrophomonas maltophilia : this compound is effective against clinical isolates of this opportunistic Gram-negative bacterium. nih.govplos.orgnih.gov
Staphylococcus aureus : The peptide shows potent inhibitory action against multidrug-resistant strains of this Gram-positive bacterium (MRSA). nih.govplos.orgnih.gov
Table 1: Spectrum of Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | Noted Activity | References |
|---|---|---|---|
| Escherichia coli | Negative | Growth-inhibitory activity. | wikipedia.org |
| Acinetobacter baumannii | Negative | Potent activity against multidrug-resistant clinical isolates. | nih.govplos.orgnih.govbioscientifica.com |
| Stenotrophomonas maltophilia | Negative | Potent activity against multidrug-resistant clinical isolates. | nih.govplos.orgnih.govbioscientifica.comasm.org |
In addition to its antibacterial properties, this compound is recognized as having broad-spectrum antifungal capabilities. nih.govplos.orgwikipedia.org It is part of a family of peptides from amphibian skin known to be effective against a wide range of fungi. plos.orgfrontiersin.org
The antimicrobial potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) studies, which determine the lowest concentration of a substance that prevents visible growth of a microorganism.
Research has shown that this compound has a potent MIC of ≤6 μM against clinical isolates of multidrug-resistant Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.gov Further studies have reported MIC values in the range of 4-8 μM against methicillin-resistant S. aureus (MRSA) and multidrug-resistant A. baumannii (MDRAB). researchgate.net An analogue with specific amino acid substitutions, [D20K, D27K]this compound, exhibited even lower MIC values of 1.5 to 3 μM against S. maltophilia strains. nih.govasm.org
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Its Analogues
| Organism | Compound | MIC Value | Reference |
|---|---|---|---|
| Multidrug-resistant Staphylococcus aureus | This compound | ≤6 μM | nih.gov |
| Multidrug-resistant Acinetobacter baumannii | This compound | ≤6 μM | nih.gov |
| Multidrug-resistant Stenotrophomonas maltophilia | This compound | ≤6 μM | nih.gov |
Anti-Diabetic and Insulinotropic Actions
Beyond its antimicrobial functions, this compound and its analogues have been investigated for their potential therapeutic role in type 2 diabetes, demonstrating significant effects on insulin (B600854) secretion and glucose regulation. nih.govwikipedia.org
In vitro studies have consistently shown that this compound stimulates the secretion of insulin from pancreatic β-cells.
BRIN-BD11 Clonal Cells : this compound has been shown to stimulate insulin secretion from rat BRIN-BD11 clonal pancreatic β-cells in a concentration-dependent manner. nih.govplos.orgnih.gov This stimulation occurs at concentrations as low as 0.3 nM without inducing cytotoxicity. nih.govresearchgate.netnih.gov The mechanism of action involves membrane depolarization and an increase in intracellular calcium (Ca2+). nih.govplos.orgnih.gov The insulinotropic activity was found to be diminished by the activation of KATP channels or the inhibition of voltage-dependent Ca2+ channels. nih.govresearchgate.netnih.gov
Isolated Mouse Islets : The peptide and its analogues have also been shown to increase glucose-stimulated insulin secretion from isolated mouse islets. nih.govbioscientifica.com The stimulatory effect of this compound on these primary cells was comparable in magnitude to that of glucagon-like peptide-1 (GLP-1) under similar experimental conditions. nih.gov
Table 3: Effects of this compound on Insulin Secretion in In Vitro Models
| Model System | Key Findings | Mechanism of Action | References |
|---|---|---|---|
| BRIN-BD11 Clonal Cells | Concentration-dependent stimulation of insulin release (from ≥0.3 nM). | Involves membrane depolarization and increased intracellular Ca2+. Attenuated by KATP channel activation and Ca2+ channel inhibition. | nih.govplos.orgresearchgate.netnih.govresearchgate.net |
| Isolated Mouse Islets | Markedly increased glucose-stimulated insulin secretion. | Effects are glucose-dependent. | nih.govbioscientifica.complos.org |
The anti-diabetic potential of this compound has been further evaluated in animal models of diet-induced obesity and insulin resistance.
High-Fat Diet Fed Mice : In studies using high-fat diet-fed mice, acute administration of an analogue, [L28K]this compound, enhanced both glucose tolerance and insulin secretion. nih.govresearchgate.netnih.govresearchgate.net Longer-term administration over 28 days resulted in significantly decreased non-fasting plasma glucose, increased non-fasting plasma insulin, and improved glucose tolerance. nih.govnih.gov Furthermore, treatment with [L28K]this compound restored the impaired secretory responses of isolated islets from these mice to various secretagogues. nih.gov It also led to lower plasma and pancreatic glucagon (B607659) levels. nih.govnih.gov Similarly, acute administration of truncated analogues of this compound(1–30) to NIH Swiss mice improved their glucose tolerance and enhanced insulin release in a manner comparable to GLP-1. bioscientifica.comresearchgate.net
Table 4: Summary of In Vivo Anti-Diabetic Effects in High-Fat Diet Fed Mice
| Compound Administered | Observed Effects | Reference |
|---|---|---|
| [L28K]this compound | Enhanced glucose tolerance and insulin secretion. | nih.govresearchgate.netnih.govresearchgate.net |
| [L28K]this compound (28-day treatment) | Decreased non-fasting plasma glucose, increased non-fasting plasma insulin, improved glucose tolerance, and lowered plasma glucagon. | nih.govnih.gov |
Influence on Glucagon and GLP-1 Levels
Studies on high-fat diet-fed mice have demonstrated that treatment with analogues of this compound can lead to a significant reduction in both plasma and pancreatic glucagon levels. plos.orgnih.gov Specifically, the analogue [L28K]this compound was found to lower elevated plasma glucagon by 35% and pancreatic glucagon by 20% in these models. nih.gov This normalization of glucagon levels is a key finding, as hyperglucagonemia is a common feature of type 2 diabetes.
Furthermore, research involving another analogue, this compound(1-30), also showed a reduction in the increased plasma glucagon and GLP-1 levels that are typically induced by a high-fat diet. nih.govresearchgate.net The decrease in glucagon, a hormone that raises blood glucose levels, points to a beneficial regulatory role for this compound in glucose homeostasis.
Promotion of Beta-Cell Proliferation and Survival
This compound and its derivatives have been shown to have a positive impact on pancreatic beta-cells, which are responsible for producing, storing, and releasing insulin. The peptide promotes the proliferation and survival of these crucial cells. wikipedia.org Mechanistically, this compound has direct stimulatory effects on beta-cells, leading to insulin exocytosis. wikipedia.org
In studies with high-fat diet-fed mice, treatment with this compound(1-30) peptides markedly reduced the increase in beta-cell proliferation and apoptosis that is typically observed in this model of metabolic stress. nih.govresearchgate.net This suggests a protective effect on the beta-cell population, which is often compromised in diabetic states.
Restoration of Islet Cell Function in Impaired Models
A significant finding is the ability of this compound analogues to restore function to impaired islet cells. In high-fat diet-fed mice, where islet secretory responses to various stimuli are significantly diminished, treatment with [L28K]this compound for 28 days restored insulin-secretory responses to glucose, GLP-1, GIP, alanine, arginine, and KCl. plos.orgnih.gov
Similarly, islets isolated from mice treated with this compound(1-30) peptides showed improved insulin secretion in response to glucose, alanine, and GLP-1. nih.govresearchgate.net Morphological analysis of the islets revealed that while a high-fat diet leads to an increase in islet, beta-cell, and alpha-cell area, treatment with both [L28K]this compound and this compound(1-30) peptides significantly reduced these areas, indicating a normalization of islet morphology. plos.orgnih.govnih.govresearchgate.net
Anti-oxidative Properties in Metabolic Stress Models
This compound and its truncated analogue, this compound(1-30) (also referred to as GA30), have demonstrated notable anti-oxidative properties in models of metabolic stress. In studies using Drosophila melanogaster fed a high-sucrose diet, this compound(1-30) inhibited the generation of hydrogen peroxide and nitric oxide. nih.govresearchgate.net It also increased the levels of total thiol and reduced glutathione (B108866), key components of the cellular antioxidant defense system. nih.govresearchgate.net
Further investigations in a copper-induced oxidative stress model in Drosophila showed that this compound(1-30) mitigated the elevation of hydrogen peroxide, thiobarbituric reactive substances, and protein carbonyls. dntb.gov.ua The peptide also ameliorated the copper-induced inhibition of crucial antioxidant enzymes like catalase and glutathione S-transferase. dntb.gov.ua These findings highlight the potential of this compound to counteract the oxidative damage associated with metabolic diseases.
Immunomodulatory Effects
Beyond its metabolic actions, this compound exhibits significant immunomodulatory properties, influencing the production of key cytokines.
Stimulation of Interleukin-10 (IL-10) Production
This compound has been found to significantly stimulate the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) from mouse lymphoid cells. mdpi.comnih.gov This effect was observed in both unstimulated cells and those stimulated with concanavalin (B7782731) A. nih.gov IL-10 plays a crucial role in suppressing inflammatory responses, and its stimulation by this compound suggests a potential therapeutic application in inflammatory conditions. mdpi.comemjreviews.com
Stimulation of Tumor Necrosis Factor-alpha (TNF-α) Production by Macrophages
Paradoxically, alongside its anti-inflammatory effects, this compound also stimulates the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages. mdpi.comnih.gov This dual activity suggests a complex immunomodulatory profile, where the peptide may enhance certain aspects of the innate immune response while dampening others. Other studies have also noted the ability of certain peptides to increase the production of pro-inflammatory cytokines like TNF-α. biorxiv.org
Effects on Macrophage Polarization
This compound has demonstrated notable immunomodulatory effects, particularly concerning the function of macrophages, which are key cells in the innate immune system. Macrophages can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 state or the anti-inflammatory M2 state. nih.gov Research indicates that this compound can influence this polarization.
The peptide has been shown to significantly stimulate the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, by peritoneal macrophages. mdpi.comnih.gov The release of cytokines like TNF-α is a characteristic feature of M1-polarized macrophages, which are involved in promoting inflammatory responses to fight pathogens and cancer cells. nih.gov This immunostimulatory effect on macrophages suggests a potential role for this compound in enhancing the innate immune response during an infection. mdpi.com While the peptide also stimulates the anti-inflammatory cytokine Interleukin-10 (IL-10) in lymphoid cells, its direct effect on macrophages points towards the promotion of a pro-inflammatory M1 phenotype. mdpi.comnih.gov
Antitumor Activity
Beyond its immunomodulatory roles, this compound has been identified as having direct antitumor properties, exhibiting cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net
Cytotoxic Activity Against Cancer Cell Lines (e.g., non-small cell lung adenocarcinoma A549 cells)
Preclinical studies have consistently reported the potent cytotoxic activity of this compound against human non-small cell lung adenocarcinoma A549 cells. mdpi.combioscientifica.comwikipedia.orgspandidos-publications.com The peptide's ability to induce cell death in this specific cancer line has been quantified, with a reported median lethal concentration (LC50) of 10 μM. nih.gov
Further research into synthetic analogues of this compound has sought to enhance this anticancer activity. An analogue with increased positive charge, [D20K, D27K]this compound, demonstrated a marked increase in potency, with an LC50 value of 3 μM against A549 cells. nih.gov This suggests that the peptide's cationic nature is a significant factor in its tumoricidal mechanism.
| Compound | Cell Line | Activity (LC50) | Source |
|---|---|---|---|
| This compound | A549 (non-small cell lung adenocarcinoma) | 10 μM | nih.gov |
| [D20K, D27K]this compound | A549 (non-small cell lung adenocarcinoma) | 3 μM | nih.gov |
Differential Cytotoxicity Against Tumor Cells Versus Normal Mammalian Cells
A critical aspect of any potential anticancer agent is its selectivity for cancer cells over healthy host cells. This compound has shown a favorable profile in this regard, exhibiting differential cytotoxicity. nih.gov While it is highly potent against A549 tumor cells (LC50 = 10 μM), its toxicity towards normal human erythrocytes is considerably lower, with a reported LC50 of 150 μM. nih.govwikipedia.org This indicates a degree of selectivity for the cancer cells.
However, modifications to the peptide can alter this selectivity. The more potent [D20K, D27K]this compound analogue, while more effective against A549 cells, also displayed a significant increase in hemolytic activity, with an LC50 of 11 μM against erythrocytes. nih.gov This heightened toxicity towards normal cells reduces its therapeutic window. In contrast, studies on a truncated analogue, this compound(1-30), found that it could stimulate insulin release from normal pancreatic BRIN-BD11 cells without causing cytotoxicity, as confirmed by the lack of lactate (B86563) dehydrogenase (LDH) release. nih.govmdpi.com
| Compound | Cell Type | Activity (LC50) | Source |
|---|---|---|---|
| This compound | A549 (Cancer) | 10 μM | nih.gov |
| Human Erythrocytes (Normal) | 150 μM | ||
| [D20K, D27K]this compound | A549 (Cancer) | 3 μM | nih.gov |
| Human Erythrocytes (Normal) | 11 μM |
Other Reported Biological Activities
This compound is a multifunctional peptide with a range of biological effects reported in preclinical research beyond its immunomodulatory and antitumor actions. researchgate.netresearchgate.net
Antimicrobial Activity : The peptide demonstrates potent, broad-spectrum antimicrobial activity. It is effective against several clinically relevant bacteria, including multidrug-resistant strains of Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.govnih.gov It also possesses antifungal properties. wikipedia.org
Insulinotropic and Anti-diabetic Effects : this compound and its analogues have been shown to stimulate the secretion of insulin from pancreatic β-cells. bioscientifica.comnih.gov This action is concentration-dependent and occurs via a mechanism that involves membrane depolarization and an increase in intracellular calcium levels, without cytotoxicity to the pancreatic cells. nih.govnih.gov Studies in mouse models of diet-induced obesity have shown that analogues can improve glucose tolerance and increase insulin secretion, highlighting its potential as an anti-diabetic agent. nih.govwikipedia.org
Antioxidant Properties : A truncated version of the peptide, this compound(1–30), has been observed to possess anti-oxidative capabilities. In studies using fruit flies, it inhibited the generation of hydrogen peroxide and nitric oxide induced by a high-sucrose diet. researchgate.netresearchgate.net
Cellular and Molecular Mechanisms of Action
Interactions with Cellular Membranes
The initial and critical step in the action of Esculentin-2CHa and its derivatives is the interaction with the plasma membrane of target cells. This interaction is governed by the peptide's physicochemical properties and leads to significant changes in membrane potential and permeability.
Membrane Depolarization Mechanisms
This compound and its truncated analogue, this compound(1-30), have been shown to induce membrane depolarization in pancreatic β-cells, a key event in stimulus-secretion coupling. bioscientifica.comnih.gov Studies using BRIN-BD11 clonal pancreatic β-cells revealed that this compound at a concentration of 1 μM causes a significant 2.1-fold increase in membrane potential compared to control cells. nih.gov This depolarizing effect is a crucial trigger for the cascade of events leading to insulin (B600854) exocytosis. wikipedia.org
A noteworthy aspect of this mechanism is its independence from the ATP-sensitive potassium (KATP) channels. bioscientifica.comwikipedia.orgmdpi.com Patch-clamp experiments have suggested that the depolarization induced by this compound(1-30) is not a result of the direct inhibition of these channels. bioscientifica.comnih.gov This indicates an alternative pathway for altering the cell's electrical state, distinguishing its action from many other insulin secretagogues that target KATP channels. The proposed mechanism involves the internalization of the peptide, which then leads to membrane depolarization and subsequent cellular responses. mdpi.comnih.govsemanticscholar.org
Permeabilization of Mammalian Cells
A principal function of this compound is the permeabilization of mammalian cell membranes. wikipedia.org This activity is concentration-dependent and can lead to cytotoxicity at higher concentrations. For instance, this compound exhibits cytotoxic activity against human erythrocytes with a median lethal concentration (LC50) of 150 μM. researchgate.netnih.gov
However, at concentrations where it stimulates insulin secretion (e.g., up to 3 μM for many analogues), significant membrane disruption leading to cell lysis is generally not observed. nih.gov The integrity of the plasma membrane is often assessed by measuring the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH). bioscientifica.comnih.gov Studies on BRIN-BD11 cells have shown that treatment with various this compound analogues does not cause a significant release of LDH, indicating that the insulinotropic effect is not a consequence of cytotoxic membrane leakage. bioscientifica.comnih.gov For example, the truncated peptide this compound(1-30) was found to efficiently internalize BRIN-BD11 cells without disrupting the cell membranes. mdpi.comsemanticscholar.org This suggests a more subtle mechanism of permeabilization or internalization that allows the peptide to enter the cell and exert its effects without causing overt damage.
Role of Cationicity in Membrane Interaction and Internalization
The cationic nature of this compound is a key determinant of its interaction with and subsequent internalization into mammalian cells. dovepress.com The peptide's positive charge facilitates its electrostatic attraction to the negatively charged components of the cell membrane, such as phospholipids. frontiersin.org This initial binding is a prerequisite for its membrane-related activities.
Modifications that increase the cationicity of this compound have been shown to enhance its biological activity. For example, the analogue [L28K]this compound, which has a higher positive charge, demonstrates enhanced glucose tolerance and insulin secretion in mice. mdpi.comresearchgate.net This is postulated to be due to a higher rate of cell uptake. mdpi.comresearchgate.net Similarly, the [D20K, D27K] analogue, with increased cationicity, showed a modest increase in potency against microorganisms. nih.gov However, this increased positive charge can also lead to greater cytotoxicity, as seen with the [D20K, D27K] analogue's marked increase in hemolytic activity. nih.gov
The ability of this compound(1-30) to internalize BRIN-BD11 cells efficiently without causing significant membrane disruption points towards a cell-penetrating peptide (CPP)-like mechanism. mdpi.comnih.govsemanticscholar.org This suggests that the peptide can translocate across the membrane to reach the cell's interior, where it can then modulate intracellular processes.
Intracellular Signaling Pathways and Second Messengers
Following its interaction with the cell membrane and internalization, this compound modulates intracellular signaling cascades, primarily involving calcium ions and other second messengers, to elicit its final cellular effects.
Modulation of Intracellular Calcium (Ca²⁺) Levels
A consistent and critical downstream effect of this compound-induced membrane depolarization is the elevation of intracellular calcium concentrations ([Ca²⁺]i). bioscientifica.comnih.gov In BRIN-BD11 cells, this compound (1 μM) and its analogues have been observed to cause a modest but significant 1.5-fold increase in [Ca²⁺]i. nih.gov This influx of extracellular calcium is a direct consequence of the opening of voltage-dependent calcium channels, which are activated by the initial membrane depolarization. nih.govplos.org
The essential role of calcium in the peptide's action is underscored by experiments where the chelation of extracellular Ca²⁺ or the use of calcium channel blockers, such as verapamil, significantly attenuates the insulinotropic activity of this compound and its analogues. nih.govplos.org
| Compound | Concentration | Cell Line | Fold Increase in Membrane Potential (vs. control) | Fold Increase in Intracellular Ca²⁺ (vs. control) | Reference |
|---|---|---|---|---|---|
| This compound | 1 μM | BRIN-BD11 | 2.1 | 1.5 | nih.gov |
| This compound(1–30) | 1 μM | BRIN-BD11 | Significant increase | Significant increase | bioscientifica.com |
| [d-Arg⁷,d-Lys¹⁵,d-Lys²³]-esculentin-2CHa(1–30) | 1 μM | BRIN-BD11 | Significant increase | Significant increase | bioscientifica.com |
| Lys¹⁵-octanoate-esculentin-2CHa(1–30) | 1 μM | BRIN-BD11 | Significant increase | Significant increase | bioscientifica.com |
Ion Channel Modulation (e.g., KATP channels, Voltage-dependent Ca²⁺ channels)
The insulin-releasing activity of this compound and its analogues is closely linked to the modulation of ion channel activity in pancreatic β-cells, leading to changes in membrane potential and intracellular ion concentrations. uel.ac.uknih.gov Studies on the clonal pancreatic β-cell line BRIN-BD11 have shown that this compound and its related peptides cause membrane depolarization and an increase in intracellular calcium ([Ca²⁺]i). uel.ac.uknih.gov This bioactivity is a key part of its insulinotropic mechanism. nih.govresearchgate.net
The process of insulin secretion in β-cells is tightly regulated by ATP-sensitive potassium (KATP) channels and voltage-dependent Ca²⁺ channels (VDCCs). bioscientifica.com An increase in the cellular ATP/ADP ratio leads to the closure of KATP channels, which depolarizes the cell membrane. researchgate.net This depolarization, in turn, triggers the opening of VDCCs, allowing an influx of Ca²⁺ that stimulates the exocytosis of insulin-containing granules. bioscientifica.com
Research indicates that the insulinotropic action of this compound is dependent on these pathways. uel.ac.uk The peptide's ability to stimulate insulin secretion is significantly diminished when KATP channels are forced open by the activator diazoxide (B193173) or when L-type voltage-dependent Ca²⁺ channels are blocked by the inhibitor verapamil. uel.ac.uknih.govresearchgate.netnih.gov Similarly, removing extracellular Ca²⁺ also attenuates the insulin-releasing effect, highlighting the crucial role of Ca²⁺ influx. uel.ac.uknih.govnih.gov
Interestingly, while the functional evidence points to a mechanism involving these channels, direct interaction may be complex. bioscientifica.com Patch-clamp experiments on BRIN-BD11 cells with the analogue [d-Arg⁷,d-Lys¹⁵,d-Lys²³]-esculentin-2CHa(1-30) showed that the observed membrane depolarization was not caused by a direct inhibition of KATP channels. bioscientifica.comnih.gov This has led to the proposal of a KATP-independent membrane depolarization mechanism, suggesting the peptide acts on the membrane to cause depolarization, which then leads to the opening of VDCCs and Ca²⁺ influx. mdpi.comsemanticscholar.orgwikipedia.org
The following table summarizes the effects of different ion channel modulators on the insulin secretion induced by this compound and its analogues.
| Modulator | Mechanism of Modulator | Effect on this compound-Induced Insulin Secretion | References |
| Diazoxide | KATP channel activator | Attenuated / Inhibited | bioscientifica.com, uel.ac.uk, nih.gov, nih.gov |
| Verapamil | L-type voltage-dependent Ca²⁺ channel blocker | Attenuated / Inhibited | bioscientifica.com, uel.ac.uk, nih.gov, nih.gov |
| Ca²⁺ Omission | Chelation of extracellular Ca²⁺ | Attenuated / Inhibited | bioscientifica.com, uel.ac.uk, nih.gov, nih.gov |
| KCl (depolarising concentration) | Induces membrane depolarization | Augmented | bioscientifica.com |
Proposed Cell Internalization Mechanisms (e.g., Cell-Penetrating Peptide-like properties)
A significant aspect of this compound's mechanism of action is its ability to enter cells. bioscientifica.comnih.gov This property is particularly evident in its truncated form, this compound(1–30), which lacks the C-terminal cyclic domain. nih.gov This analogue was found to efficiently internalize BRIN-BD11 cells without causing membrane disruption or cytotoxicity. semanticscholar.orgnih.gov This suggests that the insulinotropic action may not be solely dependent on interaction with the cell surface. nih.gov
The ability of this compound and its analogues to traverse the cell membrane has led to the hypothesis that they function as cell-penetrating peptides (CPPs). mdpi.comnih.govmdpi.com CPPs are typically short, cationic peptides that can translocate across biological membranes and deliver molecular cargo into cells. mdpi.com The insulinotropic action of peptides like [L28K]this compound and this compound(1–30) is thought to depend on this efficient internalization into β-cells, which then allows them to stimulate insulin exocytosis. mdpi.comresearchgate.net
The proposed mechanism for the insulinotropic action of this compound(1-30) involves a sequence of events initiated by its entry into the cell:
Cell internalization of the peptide. mdpi.comsemanticscholar.org
KATP-independent cell membrane depolarization. mdpi.comsemanticscholar.org
An increase in the intracellular Ca²⁺ level. mdpi.comsemanticscholar.org
Subsequent exocytosis of insulin. mdpi.comsemanticscholar.org
Modifications to the peptide's structure can enhance this property. Increasing the cationicity, for example by substituting amino acids with lysine (B10760008) (K), is thought to promote the peptide's interaction with the negatively charged cell membranes and facilitate its subsequent internalization. semanticscholar.orgnih.gov The analogue [L28K]this compound, which has a higher cationicity, was postulated to have enhanced cellular uptake, contributing to its improved effect on glucose tolerance and insulin secretion. semanticscholar.orgnih.govresearchgate.net
The table below details specific analogues and their observed properties related to cell internalization and bioactivity.
| Peptide Analogue | Modification | Observed Property / Proposed Mechanism | References |
| This compound(1–30) | Truncated form, lacks cyclic C-terminal domain (CKISKQC). | Efficiently internalizes BRIN-BD11 cells without cytotoxicity; possesses CPP-like properties. | nih.gov, nih.gov, semanticscholar.org |
| [L28K]this compound | Leucine (B10760876) at position 28 substituted with Lysine. | Higher cationicity; enhanced glucose tolerance and insulin secretion, possibly due to higher cell uptake. | nih.gov, semanticscholar.org, researchgate.net |
| Fluorescent-labelled this compound(1–30) | Tagged with a fluorescent marker (FITC). | Confirmed membrane action with progressive internalization over time in BRIN-BD11 cells. | bioscientifica.com |
Advanced Research and Delivery System Development
Peptide Stability and in vitro Plasma Degradation Studies
Esculentin-2CHa, a peptide derived from the skin secretion of the Chiricahua leopard frog, has garnered interest for its diverse biological activities. However, its therapeutic application is hampered by its susceptibility to degradation by plasma enzymes. bioscientifica.comnih.gov
Initial in vitro studies revealed that the truncated analogue, this compound(1-30), undergoes significant degradation when exposed to mouse plasma, with approximately 93% of the peptide degraded within 8 hours. bioscientifica.comnih.gov Mass spectrometry analysis identified several cleavage sites within the peptide sequence, indicating vulnerability to various proteolytic enzymes. bioscientifica.com
To address this instability, researchers have explored several strategies, including amino acid substitution and lipidation. The substitution of L-amino acids with their unnatural D-isomers at specific positions has proven to be a highly effective approach to enhance plasma stability. bioscientifica.comnih.gov For instance, analogues with D-amino acid substitutions at positions 7 (Arginine), 15 (Lysine), and 23 (Lysine) demonstrated significantly improved resistance to plasma degradation. bioscientifica.comresearchgate.net
Another successful strategy involves the attachment of fatty acids to the peptide backbone, a process known as lipidation or acylation. nih.gov Octanoic acid-modified this compound analogues, specifically [Lys15-octanoate]-esculentin-2CHa(1–30) and [Lys23-octanoate]-esculentin-2CHa(1–30), showed enhanced in vitro plasma stability compared to the unmodified peptide. nih.govresearchgate.net After an 8-hour incubation in mouse plasma, these lipid-conjugated analogues exhibited 62% and 79% degradation, respectively, a notable improvement over the 93% degradation of the parent compound. nih.govresearchgate.net
These modifications, by conferring resistance to enzymatic degradation, are crucial for extending the peptide's plasma half-life and, consequently, its therapeutic efficacy. nih.govresearchgate.net
In vitro Plasma Degradation of this compound(1-30) and its Analogues
This table summarizes the percentage of degradation of this compound(1-30) and its modified analogues after an 8-hour incubation in mouse plasma.
| Compound | Modification | Degradation (%) | Reference |
|---|---|---|---|
| This compound(1-30) | Unmodified | 93 | bioscientifica.comnih.gov |
| [Lys15-octanoate]-esculentin-2CHa(1–30) | Octanoic acid at Lysine (B10760008) 15 | 62 | nih.govresearchgate.net |
| [Lys23-octanoate]-esculentin-2CHa(1–30) | Octanoic acid at Lysine 23 | 79 | nih.govresearchgate.net |
Nanoparticle-Based Delivery Systems
The development of nanoparticle-based delivery systems represents a significant leap forward in harnessing the therapeutic potential of this compound. By encapsulating or coating the peptide onto nanoparticles, researchers aim to improve its stability, extend its circulation time, and facilitate targeted delivery. dovepress.comresearchgate.net
Synthesis and Characterization of this compound-Coated Nanoparticles (e.g., Gold Nanoparticles)
Gold nanoparticles (AuNPs) have emerged as a promising platform for the delivery of therapeutic peptides due to their biocompatibility, ease of synthesis, and unique optical properties. dovepress.comnih.gov A recent study detailed the synthesis of this compound-albumin binding domain-coated AuNPs (ESC-ABD-AuNPs) using a one-step chemical reduction method. dovepress.comresearchgate.net
The synthesis involved the reduction of a gold salt (HAuCl4·3H2O) in the presence of the ESC-ABD fusion protein, which acted as a capping and stabilizing agent. dovepress.com The successful formation of the nanoparticles was visually confirmed by a color change of the solution to reddish-brown. dovepress.com
Further characterization using various analytical techniques provided detailed insights into the physicochemical properties of the synthesized nanoparticles. dovepress.comresearchgate.net
Transmission Electron Microscopy (TEM): TEM images revealed that the ESC-ABD-AuNPs were generally spherical and formed conglomerates. dovepress.comresearchgate.net
Dynamic Light Scattering (DLS): DLS analysis determined the average hydrodynamic size of the nanoparticles to be approximately 120 ± 10 nm. researchgate.netsciprofiles.com
UV-Visible (UV-VIS) Spectroscopy and Fourier Transform Infrared Spectroscopy (FT-IR): These techniques were also employed to confirm the successful preparation and coating of the nanoparticles. dovepress.comresearchgate.net
Evaluation of Nanoparticle Biocompatibility and in vitro Cell Viability
A critical aspect of developing any nanoparticle-based therapeutic is ensuring its safety and biocompatibility. The cytotoxicity of ESC-ABD-AuNPs was evaluated in vitro using several cell lines, including murine melanoma (B16F10), murine pancreatic β-cells (MIN6), and human hepatocellular carcinoma (HepG2) cells. nih.gov
The results of these cell viability assays were highly encouraging, demonstrating that the nanoparticles exhibited no significant toxicity. nih.gov Even at the highest tested concentration, cell viability remained above 80%, indicating the "safeness" of the nanoparticle formulation. nih.gov This low cytotoxicity profile suggests that these nanoparticles are well-tolerated and suitable for therapeutic applications. researchgate.netnih.gov
Assessment of Pharmacokinetics and Biodistribution of Nanoparticle Conjugates
Pharmacokinetic and biodistribution studies are essential to understand how a nanoparticle conjugate behaves in a biological system. Studies investigating ESC-ABD-AuNPs revealed a significantly extended plasma half-life of 28.3 hours. researchgate.netsciprofiles.com This prolonged circulation time is a substantial improvement compared to the unmodified peptide and is attributed to the protective nature of the gold nanoparticle core and the albumin-binding domain. researchgate.net
Biodistribution analysis showed that the nanoparticles were detectable in major organs for up to 7 days post-administration. nih.gov Notably, a high accumulation of ESC-ABD-AuNPs was observed in the liver, which is particularly relevant for treating liver-related diseases. researchgate.netnih.gov This prolonged retention in target organs like the pancreas and liver underscores the potential of this nanoparticle system for effective drug delivery. researchgate.netresearchgate.net
Potential for Combination Therapy with Small Molecules via Nanoparticle Loading
The versatility of the ESC-ABD-AuNPs platform extends to its potential for combination therapy. Researchers have successfully demonstrated the ability to load small-molecule drugs onto these nanoparticles, opening up new avenues for synergistic treatments. researchgate.netnih.gov
In one study, obeticholic acid (OCA), a farnesoid X receptor (FXR) agonist, was successfully loaded onto the ESC-ABD-AuNPs. researchgate.netnih.gov The loading efficiency was found to be in the range of 3.0–3.6%. nih.gov This capability to co-deliver a peptide therapeutic with a small molecule drug on a single nanoparticle platform holds immense promise for treating complex diseases that may benefit from a multi-targeted approach. researchgate.netnih.gov
Strategies for Enhancing Biological Stability and Efficacy
Beyond the specific modifications and delivery systems discussed, a broader range of strategies is being explored to enhance the biological stability and efficacy of peptides like this compound. The integration of antimicrobial peptides (AMPs) with various biomaterials is a key area of research. mdpi.comnih.gov
Conjugating peptides to biomaterials such as liposomes, polymers, and hydrogels can improve their stability and efficacy. mdpi.comnih.gov These strategies aim to protect the peptide from enzymatic degradation, control its release profile, and improve its targeting to specific tissues or cells. mdpi.com
Furthermore, innovative approaches such as computer-aided design and structural modifications are being employed to optimize the properties of AMPs. mdpi.comnih.gov These computational methods can help in designing novel peptide analogues with enhanced stability, reduced toxicity, and improved therapeutic activity. mdpi.com The cell-penetrating properties of some peptides, including derivatives of this compound, are also being leveraged to improve their intracellular delivery and efficacy. mdpi.comnih.gov
Comparative Studies and Structure Activity Relationships
Comparison with Other Amphibian Host-Defense Peptides (e.g., Brevinins, Ranatuerins, Magainins)
Esculentin-2CHa is a member of the broader family of amphibian host-defense peptides (HDPs), which are crucial components of the innate immune system of frogs. mdpi.com These peptides are typically stored in granular glands in the skin and are released in response to injury or stress. frontiersin.org While sharing the general characteristics of being cationic and often amphipathic, different families of HDPs exhibit distinct structural features and biological activity spectra. nih.gov this compound, isolated from the Chiricahua leopard frog (Lithobates chiricahuensis), is often found alongside other HDP families, such as ranatuerins and brevinins, within the same skin secretions. nih.gov Comparative analysis with these and other well-known amphibian peptides like magainins reveals both common themes and unique attributes.
Host-defense peptides from amphibians, including this compound, brevinins, ranatuerins, and magainins, are recognized for their potential in developing novel therapeutic agents. jppcm.org Many of these peptides, despite structural differences, demonstrate a range of biological activities, including antimicrobial, immunomodulatory, and even insulin-releasing properties. frontiersin.orgjppcm.org The peptides within the brevinin-1 (B586460), esculentin-2, and ranatuerin-2 (B1576050) families often exhibit a broad spectrum of antimicrobial activity. google.com
A key structural feature of many ranid frog HDPs, including the esculentin-2, brevinin-1, and ranatuerin-2 families, is the presence of a C-terminal cyclic domain formed by a disulfide bridge. google.comimrpress.com This "Rana box" motif, typically a heptapeptide (B1575542) ring in esculentins and brevinins, is a shared characteristic that distinguishes them from peptides like temporins, which lack this cyclic structure. google.comimrpress.com In contrast, peptides of the ranatuerin-2 family possess a smaller, six-membered cyclic domain. google.com Magainins, originally isolated from the African clawed frog Xenopus laevis, are linear α-helical peptides that also lack a C-terminal disulfide bridge. frontiersin.org
While these families share the ability to combat pathogens, their potency and spectrum of activity can vary significantly, which is thought to provide the frog with a comprehensive defense against a wide array of microorganisms. google.com For instance, this compound displays potent antimicrobial activity against a variety of microorganisms with only moderate hemolytic effects. nih.gov
| Feature | This compound | Brevinins | Ranatuerins | Magainins |
|---|---|---|---|---|
| Primary Source | Lithobates chiricahuensis (Chiricahua leopard frog) nih.gov | Various Ranid frogs jppcm.org | Various Ranid frogs nih.gov | Xenopus laevis (African clawed frog) frontiersin.org |
| Typical Length (amino acids) | 37 nih.gov | ~20-35 | ~25-40 | ~21-27 frontiersin.org |
| Key Structural Feature | C-terminal heptapeptide ring ("Rana box") via disulfide bridge google.comimrpress.com | C-terminal heptapeptide ring ("Rana box") via disulfide bridge google.com | C-terminal hexapeptide ring via disulfide bridge google.com | Linear, α-helical frontiersin.org |
| Net Charge (at pH 7) | +5 wikipedia.org | Generally Cationic | Generally Cationic | Generally Cationic frontiersin.org |
| Known Biological Activities | Antimicrobial, Antifungal, Immunomodulatory, Insulinotropic mdpi.comnih.govjppcm.org | Antimicrobial, Insulinotropic jppcm.org | Antimicrobial nih.gov | Antimicrobial, Immunomodulatory mdpi.comfrontiersin.org |
Impact of Sequence Modifications on Differential Biological Activities
The biological activities of this compound can be significantly altered through specific modifications to its amino acid sequence. These structure-activity relationship (SAR) studies are crucial for designing analogs with enhanced therapeutic potential and reduced cytotoxicity. Research has focused on truncations, amino acid substitutions, and conjugations to modulate the peptide's properties. bioscientifica.comnih.gov
One of the most significant modifications studied is the removal of the C-terminal cyclic domain. nih.gov The truncated analog, this compound(1-30), which lacks the seven-residue ring (CKISKQC), shows a depletion of antimicrobial activity. nih.gov However, this truncation has little effect on its insulin-releasing activity, demonstrating a clear separation of functions within the peptide's structure. nih.gov This suggests that the linear N-terminal portion of the peptide is primarily responsible for its metabolic effects, potentially acting as a cell-penetrating peptide to mediate insulin (B600854) exocytosis. nih.gov
Further modifications to the truncated this compound(1-30) have been explored to enhance its stability and potency. bioscientifica.com The substitution with D-amino acids at positions susceptible to enzymatic degradation, such as Arg-7, Lys-15, and Lys-23, conferred resistance to plasma enzymes while maintaining insulin-releasing activity. bioscientifica.comresearchgate.net Another strategy to prolong the peptide's half-life involves fatty acid acylation. The attachment of an L-octanoate to Lys-15 also improved resistance to plasma degradation. bioscientifica.comresearchgate.net
Conversely, modifications to the full-length peptide to increase its cationicity have also been investigated. nih.gov Substituting negatively charged aspartic acid residues at positions 20 and 27 with lysine (B10760008) ([D20K, D27K]) resulted in a modest increase in antimicrobial potency but a marked increase in cytotoxicity against both human erythrocytes and cancer cells. nih.gov Similarly, substitutions of various leucine (B10760876) residues with lysine (e.g., [L21K], [L24K], [L28K]) enhanced the peptide's net positive charge and insulinotropic potency, with the [L28K] and [C31K] analogs being both more potent and producing a greater maximal insulin-releasing response. nih.gov In contrast, removing the hydrophobic N-terminal hexapeptide (GFSSIF) led to a complete loss of activity against Staphylococcus aureus and a significant reduction in potency against other bacteria and mammalian cells, highlighting the importance of this region for membrane interaction. nih.gov
| Modification | Peptide Analog | Impact on Biological Activity | Reference |
|---|---|---|---|
| Truncation | This compound(1-30) (lacks C-terminal ring) | Depleted antimicrobial activity; retained insulin-releasing activity. | nih.gov |
| D-Amino Acid Substitution | [D-Arg7, D-Lys15, D-Lys23]-Esculentin-2CHa(1-30) | Increased resistance to plasma enzyme degradation; preserved insulinotropic action. | bioscientifica.comresearchgate.net |
| Fatty Acid Acylation | Lys15-octanoate-Esculentin-2CHa(1-30) | Increased resistance to plasma degradation; preserved insulinotropic action. | bioscientifica.comresearchgate.net |
| Increased Cationicity | [D20K, D27K]-Esculentin-2CHa | Modest increase in antimicrobial potency; marked increase in cytotoxicity. | nih.gov |
| Increased Cationicity | [L28K]-Esculentin-2CHa | More potent and effective insulin-releasing activity. | nih.gov |
| Truncation | This compound(7-37) (lacks N-terminal hexapeptide) | Abolished activity against S. aureus; markedly reduced antimicrobial and cytotoxic potency. | nih.gov |
| Ring Disruption | [C31S, C37S]-Esculentin-2CHa | Decreased antimicrobial activity. | nih.gov |
Phylogenetic Analysis Based on Peptide Structures
The primary structures of host-defense peptides are valuable molecular markers for studying the phylogenetic relationships among amphibian species. researchgate.net While the primary structure of Esculentin-2 itself has been poorly conserved throughout the evolutionary radiation of the Ranidae family, the analysis of co-secreted peptide families, such as brevinins, provides significant phylogenetic insights. researchgate.net
A cladistic analysis based on the primary structures of brevinin-1 peptides, which are co-isolated with this compound from Lithobates chiricahuensis, indicates a close phylogenetic relationship between L. chiricahuensis, L. onca, and L. yavapaiensis. nih.gov The fact that the primary structures of this compound, several ranatuerins, and two brevinin-1 peptides are identical between geographically distinct northern and southern populations of L. chiricahuensis supports the proposal that these populations are conspecific. nih.gov However, the presence of other unique peptides in the southern population suggests some degree of evolutionary divergence. nih.gov
Future Research Directions and Unaddressed Gaps
Elucidation of Full Mechanistic Pathways for Specific Activities
The precise mechanisms by which Esculentin-2CHa exerts its diverse biological effects are not yet fully understood. While it is known to interact with cell membranes, the specific pathways for its antimicrobial, anti-diabetic, and immunomodulatory activities need to be delineated. frontiersin.orgwikipedia.orgmdpi.com For instance, in its insulinotropic action, it has been shown to cause membrane depolarization and an increase in intracellular calcium, but the exact molecular targets and downstream signaling cascades remain to be fully elucidated. plos.orgnih.govsemanticscholar.org It is proposed that the peptide is internalized into β-cells and induces insulin (B600854) exocytosis through a KATP channel-independent pathway. nih.govsemanticscholar.org Further research should focus on identifying specific receptors or membrane components that this compound interacts with to initiate these effects. Studies using advanced techniques like cryo-electron microscopy could provide high-resolution structural information about these interactions.
The neuroprotective effects of an this compound analogue, GA30, have been observed in studies on Drosophila melanogaster, where it mitigated copper-induced oxidative stress and behavioral deficits. researchgate.net However, the molecular mechanisms underlying these neuroprotective effects require further investigation. researchgate.net
Comprehensive Structural-Functional Relationship Analysis
The relationship between the structure of this compound and its various functions is a critical area for future research. Early studies have shown that different domains of the peptide are crucial for its different activities. For example, the N-terminal hexapeptide (GFSSIF) is vital for its activity against S. aureus and for its cytotoxicity, while the C-terminal cyclic domain is important for its broad-spectrum antimicrobial activity. nih.gov Interestingly, removal of the cyclic C-terminal domain, which reduces antimicrobial activity, does not abolish its insulin-releasing properties. nih.govsemanticscholar.orgmdpi.com
Systematic modifications of the peptide's amino acid sequence, charge, and hydrophobicity will be essential to map the specific regions responsible for each biological activity. This will enable the design of analogues with enhanced specificity and reduced off-target effects. For example, increasing the cationicity of the peptide through amino acid substitutions has been shown to enhance its insulinotropic effects, possibly by promoting cell uptake. semanticscholar.orgmdpi.com
Table 1: Effects of Structural Modifications on this compound Activity
| Modification | Effect on Antimicrobial Activity | Effect on Insulinotropic Activity | Effect on Cytotoxicity | Reference(s) |
| Removal of N-terminal hexapeptide (GFSSIF) | Abolished against S. aureus, markedly reduced against others | Not reported | Abolished | nih.gov |
| Removal of C-terminal cyclic domain (CKISKQC) | Decreased | Retained | Decreased | nih.govsemanticscholar.orgnih.govmdpi.com |
| [D20K, D27K] substitution | Modestly increased | More potent but less effective | Markedly increased | plos.orgnih.gov |
| [L28K] substitution | Not reported | More potent and greater maximum response | Not reported | plos.orgsemanticscholar.org |
| [C31S, C37S] substitution | Decreased | More potent but less effective | Decreased | plos.org |
| D-amino acid substitutions | Not reported | Increased resistance to degradation, increased activity | Not reported | researchgate.net |
| Fatty acid acylation | Not reported | Increased resistance to degradation, preserved activity | Not reported | researchgate.netbioscientifica.com |
Long-Term Efficacy Studies in in vivo Models
While short-term studies have shown promising results, the long-term efficacy and potential for tachyphylaxis (diminishing response to a drug) of this compound and its analogues need to be thoroughly investigated in relevant in vivo models. nih.gov For example, a 28-day study with the analogue [L28K]this compound in high-fat-fed mice showed sustained improvements in glucose tolerance and insulin secretion without significant effects on body weight. plos.orgnih.govnih.gov However, longer-term studies are necessary to confirm these benefits and to assess any potential for adverse effects to emerge over time. nih.govbioscientifica.com Future studies should extend the duration of treatment and monitor a comprehensive range of physiological and biochemical parameters.
Recent research has also explored the use of this compound in a fusion protein with an albumin-binding domain to create a long-acting formulation for the potential treatment of non-alcoholic fatty liver disease (NAFLD). dovepress.comnih.govnih.gov Long-term efficacy studies of such engineered peptides are crucial. dovepress.comnih.gov
Development of Novel Analogs with Enhanced Potency, Selectivity, and Stability
A key area for future research is the rational design and synthesis of novel this compound analogues with improved therapeutic profiles. The goal is to develop analogues that exhibit enhanced potency for a specific target, increased selectivity to minimize off-target effects, and greater stability in biological fluids to prolong their therapeutic action. bioscientifica.comresearcher.life
Studies have already shown that modifications such as D-amino acid substitutions and fatty acid acylation can increase the peptide's resistance to degradation by plasma enzymes. researchgate.netbioscientifica.comresearcher.life Further exploration of these and other chemical modification strategies, such as PEGylation or fusion to larger proteins, could lead to the development of long-acting formulations. dovepress.comnih.gov The development of analogues that can differentiate between antimicrobial and insulinotropic activities is particularly important to create targeted therapies. nih.govsemanticscholar.orgmdpi.com
Table 2: Investigated Analogs of this compound and their Properties
| Analog | Key Modification(s) | Observed Enhancement(s) | Reference(s) |
| [L28K]this compound | Leucine (B10760876) to Lysine (B10760008) at position 28 | Increased potency and efficacy of insulin secretion | plos.orgsemanticscholar.org |
| [C31K]this compound | Cysteine to Lysine at position 31 | Increased potency and efficacy of insulin secretion | plos.org |
| [d-Arg7,d-Lys15,d-Lys23]-esculentin-2CHa(1-30) | D-amino acid substitutions | Increased resistance to plasma degradation, preserved insulin-releasing activity | bioscientifica.comresearcher.life |
| Lys15-octanoate-esculentin-2CHa(1-30) | Fatty acid attachment | Increased resistance to plasma degradation, preserved insulin-releasing activity | mdpi.combioscientifica.comresearcher.life |
| SUMO-3×ESC-ABD | Fusion protein with albumin binding domain | Extended plasma half-life, improved glucose control and NAFLD conditions | nih.gov |
| ESC-ABD-AuNPs | Coated on gold nanoparticles | Prolonged retention in organs, reduced blood glucose | dovepress.comresearchgate.net |
Exploration of this compound as a Research Tool for Cellular Processes
Beyond its direct therapeutic applications, this compound and its fluorescently-labeled analogues could serve as valuable research tools for studying fundamental cellular processes. bioscientifica.com Its ability to interact with and penetrate cell membranes without causing significant damage suggests its potential use as a cell-penetrating peptide (CPP) for the intracellular delivery of other therapeutic molecules or imaging agents. nih.govbioscientifica.com
Further research could explore the use of this compound to investigate membrane dynamics, ion channel function, and the mechanisms of exocytosis. plos.orgnih.govsemanticscholar.org Understanding how this peptide modulates cellular functions at a molecular level could provide new insights into various physiological and pathological processes.
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which Esculentin-2CHa stimulates insulin secretion in pancreatic β-cells?
- Methodological Answer : this compound induces insulin release via membrane depolarization and intracellular Ca²⁺ elevation in BRIN-BD11 cells. Key experiments include:
- Fluorescent dye assays (e.g., Fura-2 for Ca²⁺ flux) to quantify ion dynamics.
- KATP channel inhibition (e.g., using glibenclamide) and voltage-dependent Ca²⁺ channel blockers to dissect signaling pathways.
- Threshold concentration: ≥0.03 nM (EC₅₀ ~0.3 nM) .
- Critical Data : At 3 µM, this compound elicits a 10.3-fold increase in insulin secretion compared to basal levels (5.6 mM glucose) .
Q. Which experimental models are most suitable for studying this compound’s antidiabetic effects?
- In vitro : BRIN-BD11 clonal β-cells for dose-response profiling (e.g., 0.01–3 µM peptide concentrations) .
- Ex vivo : Isolated mouse islets under high-glucose (16.7 mM) conditions to mimic hyperglycemia .
- In vivo : Diet-induced obese (DIO) mice (45% fat diet for 120 days) to assess glucose tolerance (IPGTT) and insulin sensitivity (HOMA-IR) .
Q. What are the key structural modifications of this compound that enhance its potency?
- Methodological Approach :
- Alanine/lysine scanning to identify critical residues (e.g., [L28K] substitution increases efficacy by 66% in DIO mice).
- Stability assays : Evaluate peptide degradation in serum via HPLC and mass spectrometry .
- Key Finding : [L28K]- and [C31S]-substituted analogues show 2.7-fold higher insulinotropic activity than wild-type peptide at 1 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on insulin sensitivity vs. secretion?
- Contradiction : Acute [L28K]this compound administration (75 nmol/kg) improves glucose tolerance (20% AUC reduction, P<0.05) but has no effect on insulin sensitivity in DIO mice .
- Methodological Solutions :
- Hyperinsulinemic-euglycemic clamps to directly measure insulin sensitivity.
- Tissue-specific knockout models (e.g., β-cell-specific Cre mice) to isolate peptide actions.
- Multi-omics integration (transcriptomics/proteomics) to identify off-target pathways .
Q. What experimental designs optimize the assessment of this compound’s long-term metabolic effects?
- Key Parameters :
- Chronic dosing : 28-day twice-daily IP injections (75 nmol/kg) in DIO mice .
- Outcome metrics : Non-fasting glucose (-15%, P<0.05), insulin (-20%, P<0.05), and pancreatic glucagon (-30%, P<0.01) .
- Dual-energy X-ray absorptiometry (DXA) for body composition.
- CLAMS metabolic chambers to monitor energy expenditure and respiratory exchange ratios .
Q. How do researchers validate the specificity of this compound’s actions on β-cell function?
- Validation Strategies :
- Co-treatment with antagonists (e.g., GLP-1 receptor blockers) to rule out cross-talk with incretin pathways.
- Calcium imaging in α-cells (e.g., In-R1-G9 cells) to confirm β-cell selectivity.
- RNA interference (siRNA) targeting putative receptors (e.g., GPCRs) .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing dose-response data?
- Approach :
- Baseline-corrected AUC (trapezoidal method) for glucose/insulin curves.
- ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) for multi-group comparisons.
- EC₅₀/IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .
Q. How can researchers address variability in this compound’s efficacy across peptide batches?
- Quality Control Measures :
- HPLC purity checks (>95% purity).
- Circular dichroism (CD) to confirm secondary structure (e.g., α-helical content).
- Functional validation in BRIN-BD11 cells for each batch .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
